2-(4-(4-Chlorophenyl)pyrimidin-2-YL)ethanamine hydrochloride
CAS No.: 1196147-61-1
Cat. No.: VC16935284
Molecular Formula: C12H13Cl2N3
Molecular Weight: 270.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1196147-61-1 |
|---|---|
| Molecular Formula | C12H13Cl2N3 |
| Molecular Weight | 270.15 g/mol |
| IUPAC Name | 2-[4-(4-chlorophenyl)pyrimidin-2-yl]ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C12H12ClN3.ClH/c13-10-3-1-9(2-4-10)11-6-8-15-12(16-11)5-7-14;/h1-4,6,8H,5,7,14H2;1H |
| Standard InChI Key | QYIKYRPXAKEJKG-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1C2=NC(=NC=C2)CCN)Cl.Cl |
Introduction
2-(4-(4-Chlorophenyl)pyrimidin-2-YL)ethanamine hydrochloride is a chemical compound belonging to the class of substituted pyrimidines. These compounds are known for their diverse biological activities and significant roles in medicinal chemistry. The presence of a 4-chlorophenyl group enhances its pharmacological properties, making it a subject of interest in pharmaceutical research.
Key Characteristics:
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Molecular Formula: C12H13ClN2
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Molecular Weight: Approximately 224.7 g/mol
Synthesis of 2-(4-(4-Chlorophenyl)pyrimidin-2-YL)ethanamine Hydrochloride
The synthesis of this compound typically involves multi-step synthetic pathways. A common method includes the formation of the pyrimidine ring through condensation reactions followed by alkylation processes. Starting materials such as 4-chlorobenzaldehyde and ethanamine derivatives are often used in these reactions.
Synthetic Steps:
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Formation of Pyrimidine Ring: This involves condensation reactions to create the pyrimidine core.
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Alkylation Processes: Ethanamine derivatives are used to introduce the ethanamine side chain.
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Purification: The final product is purified to achieve high purity levels.
Potential Reactions:
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Nucleophilic Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
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Alkylation: Further alkylation of the ethanamine side chain is possible.
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Condensation Reactions: The pyrimidine ring can participate in additional condensation reactions.
Potential Applications:
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Pharmaceutical Research: It is of interest due to its potential pharmacological properties.
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Medicinal Chemistry: The compound exemplifies the significance of pyrimidine derivatives in drug development.
Comparison with Similar Compounds:
| Compound | Molecular Formula | Molecular Weight | Purity |
|---|---|---|---|
| 2-(4-(4-Chlorophenyl)pyrimidin-2-YL)ethanamine hydrochloride | C12H13ClN2 | 224.7 g/mol | 98% |
| 2-(4-(4-Fluorophenyl)pyrimidin-2-YL)ethanamine hydrochloride | C12H13FN2 | 208.24 g/mol | 98% |
| (4-(2,2,2-Trifluoroethoxy)pyrimidin-2-yl)methanamine hydrochloride | C8H9F3N2O | 233.17 g/mol | 98% |
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